molecular formula C23H17N5O3 B2534501 2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-25-9

2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2534501
CAS No.: 899946-25-9
M. Wt: 411.421
InChI Key: CRXVKNSPIKKMIP-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a naphthalen-2-yloxy acetamide moiety attached to the N5 position of the pyrazolo-pyrimidinone core. This scaffold is structurally analogous to several bioactive compounds reported in the literature, particularly those targeting cytotoxicity, antioxidant activity, and enzyme inhibition .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-21(14-31-19-11-10-16-6-4-5-7-17(16)12-19)26-27-15-24-22-20(23(27)30)13-25-28(22)18-8-2-1-3-9-18/h1-13,15H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXVKNSPIKKMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer cell lines and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H17N3O3\text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_3

This structure includes a naphthalene moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its biological significance in the development of anticancer agents.

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. Notably, it has shown potential as an epidermal growth factor receptor inhibitor (EGFRI) . The following mechanisms have been identified:

  • EGFR Inhibition : The compound exhibits high affinity for the EGFR, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : It has been demonstrated to induce apoptosis in cancer cell lines by increasing the BAX/Bcl-2 ratio, thus promoting cell death.
  • Cell Cycle Arrest : The compound effectively arrests the cell cycle at the S and G2/M phases, inhibiting further division of cancer cells.

Biological Activity Data

A summary of key findings related to the biological activity of the compound is presented in Table 1.

Activity Cell Line IC50 Value (µM) Mechanism
Anti-proliferativeA549 (Lung Cancer)8.21EGFR Inhibition
Anti-proliferativeHCT-116 (Colon Cancer)19.56EGFR Inhibition
Apoptotic InductionA549-Increased BAX/Bcl-2 Ratio
Cell Cycle ArrestA549-S and G2/M Phase Arrest

Case Studies

Several studies have explored the efficacy of this compound in vitro:

  • Study on Lung Cancer Cells :
    • In a study published in 2022, the compound was tested against A549 lung cancer cells and demonstrated significant anti-proliferative effects with an IC50 value of 8.21 µM. The study highlighted its role as a potent EGFR inhibitor and noted that it could induce apoptosis effectively through modulation of apoptotic markers .
  • Study on Colon Cancer Cells :
    • Another investigation assessed the compound's activity against HCT-116 colon cancer cells, reporting an IC50 value of 19.56 µM. This study emphasized the potential of this compound as a therapeutic agent for colorectal cancers due to its selective inhibition of cell growth .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo-Pyrimidinone Core

The target compound shares its core structure with several analogues, differing primarily in substituents on the phenyl ring and acetamide group:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
2-(1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(naphthalen-1-yl)acetamide 4-Chlorophenyl, naphthalen-1-yl C23H16ClN5O2 429.9 N/A (structural analogue)
2-([1,1'-Biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Biphenyl-4-yl, phenyl C25H19N5O2 421.4 N/A (structural analogue)
N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-phenylprop-2-enamido)acetamide Phenyl, cinnamamide C22H17N5O3 407.4 Moderate cytotoxicity in HeLa cells

Key Observations :

  • Chlorine substitution (e.g., 4-chlorophenyl in ) may enhance electrophilicity and binding to hydrophobic pockets in target proteins.

Bioactivity of Pyrazolo-Pyrimidinone Derivatives

  • Cytotoxicity: A morpholinoethyl-substituted analogue, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, demonstrated cytotoxicity in HeLa cells (IC50 = 3.16 µM), comparable to cisplatin (3.32 µM) . This suggests the pyrazolo-pyrimidinone core contributes to anticancer activity.
  • Antioxidant Activity : Coumarin-containing analogues (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) exhibited superior antioxidant activity to ascorbic acid, attributed to the coumarin moiety’s radical-scavenging properties .

Acetamide-Modified Analogues

Naphthalene vs. Coumarin Substituents

Replacing the naphthalen-2-yloxy group with a coumarin-4-yloxy moiety (as in ) shifts bioactivity from cytotoxicity to antioxidant effects. For example:

  • Naphthalen-2-yloxy derivatives : Higher lipophilicity may favor membrane interaction, enhancing cytotoxicity .
  • Coumarin-4-yloxy derivatives : The conjugated carbonyl system in coumarin facilitates electron donation, improving antioxidant capacity .

Halogenated Analogues

  • The 4-chlorophenyl analogue () has a molecular weight of 429.9, similar to the target compound. Chlorine atoms are known to improve metabolic stability and binding affinity in drug design .

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